molecular formula C23H15ClN2O3 B11688426 (3E)-3-(4-chlorobenzylidene)-1-(3-nitrophenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one

(3E)-3-(4-chlorobenzylidene)-1-(3-nitrophenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one

Cat. No.: B11688426
M. Wt: 402.8 g/mol
InChI Key: ZXXZCPJWWOOIKJ-QGOAFFKASA-N
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Description

(3E)-3-[(4-CHLOROPHENYL)METHYLIDENE]-1-(3-NITROPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE: is a complex organic compound that features a pyrrolidinone core structure. This compound is characterized by the presence of a chlorophenyl group, a nitrophenyl group, and a phenyl group, making it a highly substituted pyrrolidinone derivative. The compound’s unique structure lends itself to various applications in scientific research, particularly in the fields of chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3E)-3-[(4-CHLOROPHENYL)METHYLIDENE]-1-(3-NITROPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-chlorobenzaldehyde with 3-nitroacetophenone in the presence of a base to form the intermediate chalcone. This intermediate is then subjected to a cyclization reaction with phenylhydrazine under acidic conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyrrolidinone moieties, leading to the formation of various oxidized derivatives.

    Reduction: Reduction of the nitro group to an amino group is a common reaction, which can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products:

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology: In biological research, the compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for screening in various biological assays to identify potential therapeutic properties.

Medicine: The compound’s pharmacological potential is of significant interest. It is investigated for its potential as an anti-inflammatory, antimicrobial, or anticancer agent. The presence of multiple functional groups allows for diverse interactions with biological targets.

Industry: In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (3E)-3-[(4-CHLOROPHENYL)METHYLIDENE]-1-(3-NITROPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE is largely dependent on its interaction with specific molecular targets. The compound can interact with enzymes, receptors, or other proteins, leading to modulation of their activity. For instance, the nitrophenyl group may participate in redox reactions, affecting cellular oxidative stress levels. The chlorophenyl and phenyl groups can facilitate binding to hydrophobic pockets in proteins, influencing their function.

Comparison with Similar Compounds

  • (3E)-3-[(4-BROMOPHENYL)METHYLIDENE]-1-(3-NITROPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE
  • (3E)-3-[(4-METHOXYPHENYL)METHYLIDENE]-1-(3-NITROPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE
  • (3E)-3-[(4-FLUOROPHENYL)METHYLIDENE]-1-(3-NITROPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE

Uniqueness: The presence of the chlorophenyl group in (3E)-3-[(4-CHLOROPHENYL)METHYLIDENE]-1-(3-NITROPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE imparts unique electronic and steric properties that can influence its reactivity and interaction with biological targets. Compared to its analogs with different substituents, the chlorophenyl derivative may exhibit distinct pharmacological profiles and chemical reactivity.

Properties

Molecular Formula

C23H15ClN2O3

Molecular Weight

402.8 g/mol

IUPAC Name

(3E)-3-[(4-chlorophenyl)methylidene]-1-(3-nitrophenyl)-5-phenylpyrrol-2-one

InChI

InChI=1S/C23H15ClN2O3/c24-19-11-9-16(10-12-19)13-18-14-22(17-5-2-1-3-6-17)25(23(18)27)20-7-4-8-21(15-20)26(28)29/h1-15H/b18-13+

InChI Key

ZXXZCPJWWOOIKJ-QGOAFFKASA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=C/C(=C\C3=CC=C(C=C3)Cl)/C(=O)N2C4=CC(=CC=C4)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC3=CC=C(C=C3)Cl)C(=O)N2C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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